(NE)-N-[(3-methyl-1,2,4-thiadiazol-5-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(3-methyl-1,2,4-thiadiazol-5-yl)methylidene]hydroxylamine is a compound belonging to the class of thiadiazoles. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They are known for their aromatic properties due to the presence of two double bonds and the sulfur lone pair . This compound, in particular, features a 1,2,4-thiadiazole ring substituted with a methyl group and a hydroxylamine moiety.
Preparation Methods
The synthesis of (NE)-N-[(3-methyl-1,2,4-thiadiazol-5-yl)methylidene]hydroxylamine can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates to form methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates. These intermediates are then converted into the target compound through the reaction with O-methylhydroxylamine . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
(NE)-N-[(3-methyl-1,2,4-thiadiazol-5-yl)methylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiadiazole derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of (NE)-N-[(3-methyl-1,2,4-thiadiazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives have been identified as selective inhibitors of enzymes such as Trypanosoma cruzi triosephosphate isomerase, which is crucial for the glycolytic pathway in the parasite . The compound binds non-covalently to the enzyme, leading to its irreversible inactivation at low micromolar concentrations.
Comparison with Similar Compounds
(NE)-N-[(3-methyl-1,2,4-thiadiazol-5-yl)methylidene]hydroxylamine can be compared with other thiadiazole derivatives, such as 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole . While all these compounds share the thiadiazole core, their unique substituents and structural variations confer different chemical and biological properties. For example, 1,3,4-thiadiazole derivatives are commonly found in medications like cephazolin and acetazolamide, highlighting their pharmacological relevance .
Properties
Molecular Formula |
C4H5N3OS |
---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
(NE)-N-[(3-methyl-1,2,4-thiadiazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H5N3OS/c1-3-6-4(2-5-8)9-7-3/h2,8H,1H3/b5-2+ |
InChI Key |
LWXMAADTJDGJCB-GORDUTHDSA-N |
Isomeric SMILES |
CC1=NSC(=N1)/C=N/O |
Canonical SMILES |
CC1=NSC(=N1)C=NO |
Origin of Product |
United States |
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